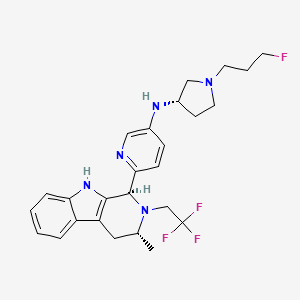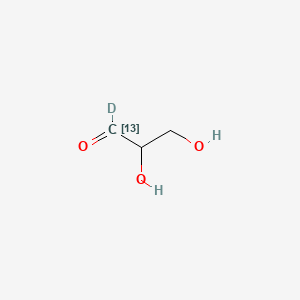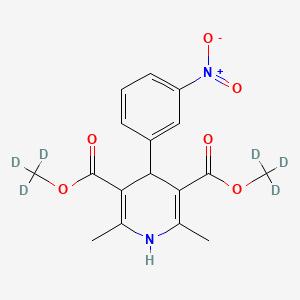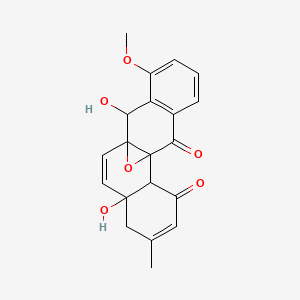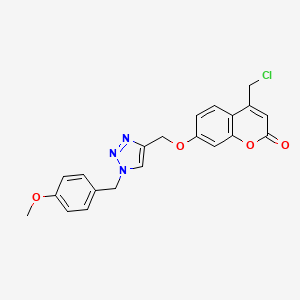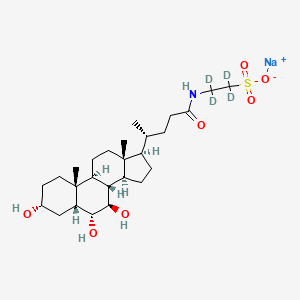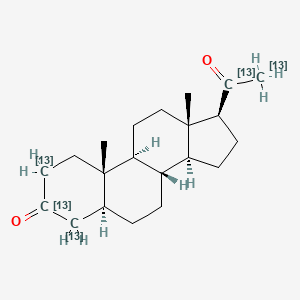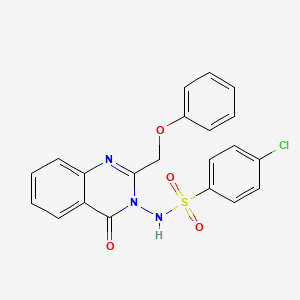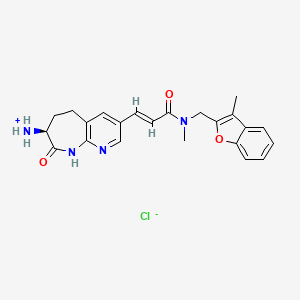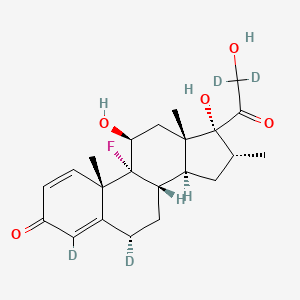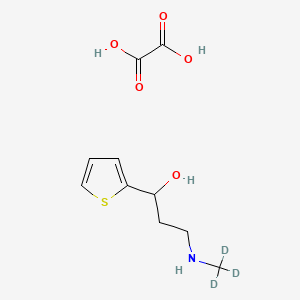
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) is a deuterated derivative of a compound that contains a thiophene ring, a methylamino group, and a propanol moiety. The presence of deuterium atoms can make this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Introduction of the Methylamino Group: This step involves the reaction of the thiophene derivative with a methylamine source under controlled conditions.
Addition of the Propanol Moiety: The final step involves the addition of the propanol group, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol-d3 (oxalate) involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its role in a biochemical pathway or its interaction with a particular enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: The non-deuterated version of the compound.
Thiophene Derivatives: Compounds containing the thiophene ring with various substituents.
Isotopically Labeled Compounds: Other compounds labeled with deuterium or other isotopes.
Uniqueness
The deuterated version of the compound offers unique advantages in scientific research, such as improved stability and the ability to trace metabolic pathways more accurately.
Propriétés
Formule moléculaire |
C10H15NO5S |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
oxalic acid;1-thiophen-2-yl-3-(trideuteriomethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NOS.C2H2O4/c1-9-5-4-7(10)8-3-2-6-11-8;3-1(4)2(5)6/h2-3,6-7,9-10H,4-5H2,1H3;(H,3,4)(H,5,6)/i1D3; |
Clé InChI |
VMAGTTSBAPAUSK-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
SMILES canonique |
CNCCC(C1=CC=CS1)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





